molecular formula C15H15N3O5S2 B13572469 5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide

5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide

Cat. No.: B13572469
M. Wt: 381.4 g/mol
InChI Key: ZJUQAWUKYWBQNI-UHFFFAOYSA-N
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Description

5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a nitro group and a carboxamide group The compound also includes a phenyl ring substituted with a pyrrolidine-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the thiophene ring and introduce the nitro group through nitration. The carboxamide group can be introduced via amidation reactions. The phenyl ring can be functionalized with the pyrrolidine-1-sulfonyl group through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for nitration and sulfonylation steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group forms the corresponding amine.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its functional groups.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the nitro group and sulfonyl group suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-N-[4-(morpholine-1-sulfonyl)phenyl]thiophene-2-carboxamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    5-nitro-N-[4-(piperidine-1-sulfonyl)phenyl]thiophene-2-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of 5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. The presence of the pyrrolidine-1-sulfonyl group may provide distinct steric and electronic properties compared to similar compounds with different sulfonyl groups.

Properties

Molecular Formula

C15H15N3O5S2

Molecular Weight

381.4 g/mol

IUPAC Name

5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C15H15N3O5S2/c19-15(13-7-8-14(24-13)18(20)21)16-11-3-5-12(6-4-11)25(22,23)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H,16,19)

InChI Key

ZJUQAWUKYWBQNI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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